(Penta-1,3-dien-3-yl)benzene
Description
“(Penta-1,3-dien-3-yl)benzene” is an organic compound featuring a benzene ring substituted with a conjugated penta-1,3-dienyl group at the 3-position. The penta-1,3-dienyl moiety consists of a five-carbon chain with double bonds at positions 1 and 3, creating a conjugated diene system. This structure enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the conjugation of the dienyl group, which facilitates participation in cycloaddition reactions (e.g., Diels-Alder) and electrophilic substitutions. Its synthesis often involves palladium-catalyzed coupling reactions, such as the cross-coupling of bromobenzene derivatives with penta-1,3-dienyl Grignard reagents under inert conditions . Applications span pharmaceuticals, materials science, and agrochemicals, where its conjugated system is leveraged to construct complex molecular architectures.
Properties
IUPAC Name |
penta-1,3-dien-3-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYMACRPHWJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709450 | |
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37580-41-9 | |
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Penta-1,3-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,3-diene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a dienophile and reacts with penta-1,3-diene to form the desired product. This reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (Penta-1,3-dien-3-yl)benzene may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more economical and scalable.
Chemical Reactions Analysis
Types of Reactions
(Penta-1,3-dien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4, AlCl3
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Chemistry
In chemistry, (Penta-1,3-dien-3-yl)benzene is used as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Biology and Medicine
Research has shown that derivatives of (Penta-1,3-dien-3-yl)benzene exhibit significant biological activities, including antiviral and antibacterial properties . These compounds are being investigated for their potential use in developing new pharmaceuticals and agrochemicals.
Industry
In the industrial sector, (Penta-1,3-dien-3-yl)benzene is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Penta-1,3-dien-3-yl)benzene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to bind to viral coat proteins, inhibiting the replication of viruses . The conjugated diene structure allows these compounds to interact with biological macromolecules, disrupting their normal function and leading to antiviral or antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(Penta-1,3-dien-3-yl)benzene” with structurally analogous compounds, focusing on reactivity, applications, and unique properties.
Structural Analogues
2.1.1 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene
- Structure : Benzene with a methoxy group at the para position and a penta-1,3-dienyl group at position 1.
- Reactivity : The electron-donating methoxy group enhances electrophilic substitution at the ortho/para positions. The dienyl group participates in conjugate additions.
- Applications : Used as a pharmaceutical intermediate and in polymer synthesis.
- Unique Feature : Improved solubility due to the methoxy group, enabling use in polar solvents .
2.1.2 1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Structure : Cyclopentadienyl ring fused to a phenyl group, attached to a methoxy-substituted benzene.
- Reactivity: The aromatic cyclopentadienyl moiety acts as a ligand in organometallic catalysis.
- Applications : Catalyst design and materials with tunable electronic properties.
- Unique Feature : Extended π-system enables charge-transfer complexes .
2.1.3 3,5-Trimethyl-2-(penta-1,3-diyn-1-yl)benzene
- Structure : Benzene with methyl groups at positions 3 and 5, and a penta-1,3-diynyl (triple bonds) group.
- Reactivity : Electron-deficient diynyl group undergoes cycloadditions and polymerizations.
- Applications : Conductive polymers and optoelectronic materials.
- Unique Feature : Triple bonds impart rigidity and high thermal stability .
Functional Group Variants
2.2.1 (3-Chloro-3-methylbut-1-yn-1-yl)benzene
- Structure : Benzene substituted with a chloro-alkyne group.
- Reactivity : The electron-withdrawing chlorine and alkyne group promote nucleophilic attacks.
- Applications : Intermediate in agrochemical synthesis.
- Unique Feature : Steric hindrance from the methyl group directs regioselectivity in reactions .
2.2.2 Penta-1,3-diene-2,4-diyl diacetate
- Structure : Diene backbone with acetate groups at positions 2 and 3.
- Reactivity : Acetates act as leaving groups, enabling substitution reactions.
- Applications : Precursor for diols and antiviral agents.
- Unique Feature : Dual acetate groups enhance hydrolytic stability compared to the parent diene .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
